1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate
Description
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate (CAS: Not explicitly provided in evidence; structurally related to 85459-23-0 for sulfonate analog ) is a fluorinated ester derivative characterized by a perfluorinated heptanol backbone (12 fluorine substituents) esterified with a benzoate group. The compound’s structure combines the hydrophobic and chemically inert properties of perfluoroalkyl chains with the aromatic stability of the benzoyl moiety. Such fluorinated esters are typically synthesized via esterification of the parent alcohol (e.g., 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1-heptanol) with benzoyl chloride under catalytic conditions.
Fluorinated esters of this type are valued in high-performance materials, surfactants, and specialty coatings due to their thermal stability, low surface energy, and resistance to solvents .
Properties
CAS No. |
87926-00-9 |
|---|---|
Molecular Formula |
C14H10F12O3 |
Molecular Weight |
454.21 g/mol |
IUPAC Name |
benzoic acid;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol |
InChI |
InChI=1S/C7H4F12O.C7H6O2/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;8-7(9)6-4-2-1-3-5-6/h2,20H,1H2;1-5H,(H,8,9) |
InChI Key |
HBGAOXNSFWMBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most straightforward route involves reacting the fluorinated alcohol with benzoyl chloride (C₆H₅COCl) in anhydrous conditions:
$$
\text{C}7\text{H}4\text{F}{12}\text{O} + \text{C}6\text{H}5\text{COCl} \rightarrow \text{C}{14}\text{H}5\text{F}{12}\text{O}_2 + \text{HCl} \quad
$$
This Schotten-Baumann-type reaction typically employs a tertiary amine (e.g., pyridine) to sequester HCl, shifting equilibrium toward ester formation.
Optimized Protocol (Adapted from DTIC Methods)
Reagents :
- 1,2,2,3,3,4,4,5,5,6,6,7-dodecafluoro-1-heptanol: 1.0 eq
- Benzoyl chloride: 1.2 eq
- Pyridine: 2.5 eq (anhydrous)
- Solvent: Dichloromethane (DCM)
Procedure :
- Charge DCM (500 mL/g alcohol) under N₂.
- Add fluorinated alcohol and pyridine at 0°C.
- Dropwise addition of benzoyl chloride over 2 hrs.
- Warm to 25°C, stir for 48 hrs.
- Wash with 5% HCl (3×), saturated NaHCO₃ (2×), brine.
- Dry over MgSO₄, concentrate under reduced pressure.
Yield : 68–72% (crude), improving to 85% after vacuum distillation.
Orthoester Intermediate Route
Synthesis of IH,IH,7H-Dodecafluoroheptyl Orthobenzoate
Patent literature describes the formation of orthoesters as intermediates:
$$
3\ \text{C}7\text{H}4\text{F}{12}\text{O} + \text{C}6\text{H}5\text{CCl}3 \xrightarrow{\text{FeCl}3} \text{C}{21}\text{H}{12}\text{F}{36}\text{O}_3 + 3\ \text{HCl} \quad
$$
Conditions :
- Benzotrichloride (1.05 eq) added to fluorinated alcohol in ether with FeCl₃ (5 wt%)
- Reflux at 78°C for 16 hrs
- Isolation via fractional distillation (62% yield)
Critical Process Parameters
Catalytic Systems
Solvent Effects
Purification Challenges
- Fluorinated byproducts : Require fractional distillation at <0.1 mmHg
- Acid scavengers : Excess pyridine must be removed via aqueous washes to prevent ester hydrolysis
Industrial-Scale Considerations
Batch processes dominate due to:
- Exothermic risks during benzoyl chloride addition
- Need for precise temperature control in fluorinated systems
- High capital costs for corrosion-resistant reactors (Hastelloy C-276 recommended)
Continuous flow systems show promise for:
- Improved heat management
- Reduced reaction times (8–12 hrs in microreactors)
Emerging Methodologies
Enzymatic Esterification
- Lipases (Candida antarctica) in supercritical CO₂
- Avoids acidic conditions that degrade fluorinated chains
- Current yields limited to 35–40%
Microwave-Assisted Synthesis
- 80°C, 300 W irradiation reduces reaction time to 6 hrs
- Preliminary data show 78% yield with reduced oligomerization
Chemical Reactions Analysis
Types of Reactions
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new fluorinated compounds with different functional groups.
Scientific Research Applications
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- moiety, which can interact with various cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate with analogous fluorinated compounds:
Structural and Functional Analysis
Ester Group Variations: The benzoate derivative’s aromatic ring confers rigidity and UV stability compared to linear esters like acetate or propanoate, which are more flexible and volatile . Sulfonate esters (e.g., 85459-23-0) exhibit superior leaving group properties, making them reactive intermediates in organic synthesis, unlike the more stable benzoate .
Fluorination Impact :
- All compounds share a perfluorinated heptyl chain, contributing to exceptional chemical inertness and hydrophobicity. However, the diol (90177-96-1) introduces polarity via hydroxyl groups, enhancing solubility in polar solvents compared to esters .
Applications :
- Benzoate/sulfonate esters : Used in fluorosurfactants and anti-fog coatings due to low surface tension.
- Diols : Serve as crosslinkers in fluoropolymer networks .
- Acetate esters : Act as intermediates in pharmaceutical synthesis .
Research Findings
- Fluorinated esters like the benzoate derivative are critical in developing water-repellent materials. For example, methacrylate analogs (e.g., 1H,1H,7H-dodecafluoroheptyl methacrylate) are polymerized into stain-resistant coatings .
- The parent alcohol (98057-27-3) has been studied for its associative behavior in thermodynamic models, indicating strong intermolecular interactions due to fluorine’s electronegativity .
Biological Activity
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate is a fluorinated compound that belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS). These compounds have garnered attention due to their unique properties and potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₉H₁₉F₁₂O₂
- CAS Number : [Not specified in sources]
This compound features a heptanol backbone with multiple fluorinated carbon chains attached to a benzoate moiety. The presence of fluorine atoms contributes to its hydrophobic characteristics and influences its interactions with biological systems.
Antiproliferative Effects
Research has indicated that certain fluorinated compounds exhibit antiproliferative activity against various cancer cell lines. For instance:
- Study Findings : In vitro assays have demonstrated that some PFAS compounds can inhibit cell proliferation in human tumor cell lines. Specific assays such as the MTT assay are commonly employed to evaluate cell viability and proliferation rates .
Toxicity Studies
Toxicological assessments have been conducted to evaluate the effects of this compound on aquatic life. A notable study involved:
- Fish Toxicity Testing : The EPA conducted tests on various alcohols and their toxicity to fish species. Results indicated that certain structural analogs of PFAS exhibit significant toxicity at low concentrations (e.g., LC50 values) across different temperatures .
Data Tables
| Biological Activity | Cell Line/Organism | IC50/LC50 Value | Reference |
|---|---|---|---|
| Antiproliferative | HCT-116 (Colorectal) | Not specified | |
| Fish Toxicity | Trout | < 1 ppm | |
| Fish Toxicity | Bluegill Sunfish | < 1 ppm |
Case Study 1: Antiproliferative Activity
A study focused on the antiproliferative activity of various compounds including fluorinated alcohols demonstrated that these substances can significantly reduce the viability of cancer cells when tested in vitro. The results were quantified using MTT assays which measure the metabolic activity of living cells .
Case Study 2: Environmental Impact Assessment
Another significant study evaluated the toxicity of fluorinated compounds on aquatic organisms. The findings revealed that certain PFAS compounds exhibited high toxicity levels at concentrations as low as 1 ppm across multiple fish species. This highlights the environmental risks associated with these compounds and their potential bioaccumulation in aquatic ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
